(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1932800-41-3
VCID: VC6722803
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CN)O
Molecular Formula: C10H20N2O3
Molecular Weight: 216.281

(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

CAS No.: 1932800-41-3

Cat. No.: VC6722803

Molecular Formula: C10H20N2O3

Molecular Weight: 216.281

* For research use only. Not for human or veterinary use.

(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate - 1932800-41-3

Specification

CAS No. 1932800-41-3
Molecular Formula C10H20N2O3
Molecular Weight 216.281
IUPAC Name tert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Standard InChI Key QWQOVHQSXJGTPM-HTQZYQBOSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1CN)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is C₁₀H₂₀N₂O₃, with a molecular weight of 216.281 g/mol. The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—with stereochemical configurations at the 2R and 4R positions. Key functional groups include:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic modifications.

  • An aminomethyl group at the 2-position, enabling nucleophilic reactions or hydrogen bonding.

  • A hydroxyl group at the 4-position, contributing to solubility and hydrogen-bonding interactions.

Table 1: Physicochemical Properties of (2R,4R)-tert-Butyl 2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

PropertyValueSource
CAS No.1932800-41-3
Molecular FormulaC₁₀H₂₀N₂O₃
Molecular Weight216.281 g/mol
IUPAC Nametert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CC(CC1CN)O
SolubilityNot publicly available

The stereochemistry of the compound is critical to its biological activity. The (2R,4R) configuration ensures optimal spatial orientation for interactions with enzymatic active sites, such as dipeptidyl peptidase IV (DPP-IV).

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically begins with commercially available 4-hydroxyproline derivatives, which are functionalized through a series of protection, substitution, and deprotection steps . A representative pathway involves:

  • Boc Protection: The amine group of 4-hydroxyproline is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .

  • Aminomethylation: The hydroxyl group at the 4-position is substituted with an aminomethyl group via reductive amination or nucleophilic displacement.

  • Purification: Flash chromatography (hexane/ethyl acetate gradients) isolates the desired stereoisomer .

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DCM, TEA, 0°C to RT91%
AminomethylationNH₂CH₂OH, NaBH₃CN, MeOH78%
Final PurificationHexane/EtOAc (2:1)85%

Stereochemical Control

The (2R,4R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For example, copper(I) iodide-mediated difluoromethylation has been employed to introduce stereospecific functional groups while preserving the pyrrolidine ring’s integrity .

Applications in Medicinal Chemistry

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease involved in glucose homeostasis by degrading incretin hormones like GLP-1. Derivatives of (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exhibit submicromolar IC₅₀ values against DPP-IV, making them promising candidates for type 2 diabetes therapeutics. The hydroxyl and aminomethyl groups form hydrogen bonds with catalytic residues (e.g., Tyr547 and Glu205), while the Boc group enhances metabolic stability.

Chiral Auxiliary in Asymmetric Synthesis

The compound’s rigid pyrrolidine scaffold serves as a chiral template for synthesizing enantiomerically pure pharmaceuticals. For instance, it has been used to produce β-amino alcohols and γ-lactams with >99% enantiomeric excess (ee).

Comparison with Related Compounds

Table 3: Structural and Functional Comparison of Pyrrolidine Derivatives

CompoundKey DifferencesBiological ActivitySource
(2S,4S)-Boc-4-hydroxypyrrolidineOpposite stereochemistryReduced DPP-IV affinity (IC₅₀ = 5.6 µM)
CHF₂O-containing pyrrolidinesDifluoromethoxy substitutionEnhanced metabolic stability
3-Carboxy-pyrrolidine derivativesCarboxylic acid at 3-positionChelation of metal ions

The (2R,4R) configuration confers superior enzymatic affinity compared to stereoisomers, while difluoromethylation (as in ) improves pharmacokinetic properties.

Future Research Directions

  • Synthetic Optimization: Develop continuous-flow systems to improve yield and reduce reaction times.

  • Therapeutic Expansion: Explore applications in neurodegenerative diseases (e.g., DPP-IV’s role in Aβ peptide degradation).

  • Computational Modeling: Use molecular dynamics to predict interactions with novel targets like SGLT-2 or GPR40.

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